molecular formula C11H11F3O B3148405 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 64436-58-4

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B3148405
CAS No.: 64436-58-4
M. Wt: 216.2 g/mol
InChI Key: QEYDVOACNRUMGV-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one is an organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and applications. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of p-aminobenzoic acid ester with trifluoromethyl ether to obtain p-aminophenyl trifluorocresol. This intermediate is then reacted with isobutyl ketone to yield the final product . Another method involves the reaction of 4-(trifluoromethoxy)benzonitrile with isopropylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylpropan-1-one
  • 4-(Trifluoromethyl)phenylpropan-1-one
  • 4-(Trifluoromethyl)phenylacetone

Uniqueness

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the presence of both a methyl group and a trifluoromethyl group, which significantly influence its reactivity and applications. The trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .

Biological Activity

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one, a ketone compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its interactions with biological targets and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3OC_{12}H_{11}F_3O. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity, which is crucial for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC12H11F3OC_{12}H_{11}F_3O
Molecular Weight248.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound primarily acts by inhibiting the serotonin reuptake transporter (SERT), which leads to increased serotonergic neurotransmission. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety by elevating mood and alleviating symptoms associated with these conditions.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Studies have shown that derivatives containing the trifluoromethyl group exhibit enhanced activity against various pathogens, including Chlamydia trachomatis and several Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is critical for this activity, as compounds lacking this substituent were found to be inactive .

Case Studies

  • Antichlamydial Activity : In a study assessing new scaffolds for antichlamydial activity, compounds based on a similar structure exhibited moderate antibacterial effects against N. meningitidis and H. influenzae. The trifluoromethyl-substituted derivatives showed superior activity compared to their non-substituted counterparts .
  • Antimicrobial Spectrum : Another investigation tested various derivatives against Staphylococcus aureus and Enterococcus faecalis. Compounds with the trifluoromethyl group demonstrated MICs ranging from 0.070 to 8.95 µM against S. aureus, indicating potent antimicrobial properties .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profiles of these compounds. Preliminary studies have indicated that certain derivatives do not exhibit significant toxicity in human cell lines, suggesting a favorable safety profile for further development .

Applications in Drug Development

The unique properties of this compound position it as a valuable building block in medicinal chemistry. Its ability to modulate serotonin pathways makes it a candidate for developing new antidepressants or anxiolytics. Additionally, its antimicrobial properties could lead to new treatments for bacterial infections resistant to conventional antibiotics.

Table 2: Potential Applications

ApplicationDescription
Antidepressant DevelopmentTargeting serotonin pathways for mood disorders
Antimicrobial AgentsDeveloping new antibiotics against resistant strains

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYDVOACNRUMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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